![molecular formula C14H22O4 B14243748 Benzene, [(4,4,4-trimethoxybutoxy)methyl]- CAS No. 205865-93-6](/img/structure/B14243748.png)
Benzene, [(4,4,4-trimethoxybutoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- is an organic compound that features a benzene ring substituted with a [(4,4,4-trimethoxybutoxy)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- typically involves the reaction of benzene with a [(4,4,4-trimethoxybutoxy)methyl] halide under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution on the benzene ring. The reaction conditions generally include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Non-polar solvents like dichloromethane or toluene.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The [(4,4,4-trimethoxybutoxy)methyl] group can activate the benzene ring towards electrophilic attack, facilitating further functionalization.
Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and reactivity.
Binding to Biological Targets: Potential binding to enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethyl-4-methyl-: Similar in structure but with different substituents, leading to varied reactivity and applications.
Benzene, 1-methyl-4-ethyl-: Another structurally related compound with distinct chemical properties.
Uniqueness
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- is unique due to the presence of the [(4,4,4-trimethoxybutoxy)methyl] group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
205865-93-6 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
4,4,4-trimethoxybutoxymethylbenzene |
InChI |
InChI=1S/C14H22O4/c1-15-14(16-2,17-3)10-7-11-18-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 |
Clé InChI |
YWTDDTHULBMHAN-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCOCC1=CC=CC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


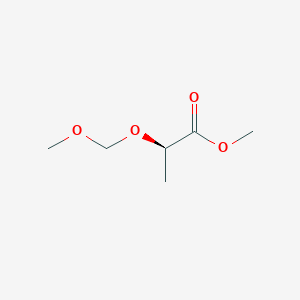
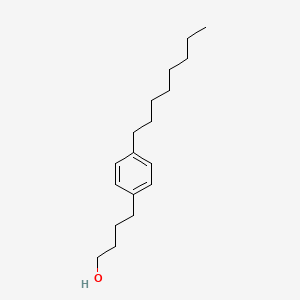
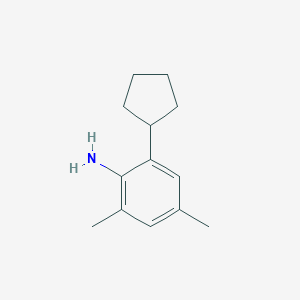
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
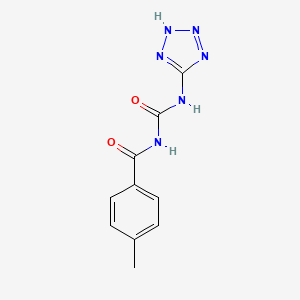
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
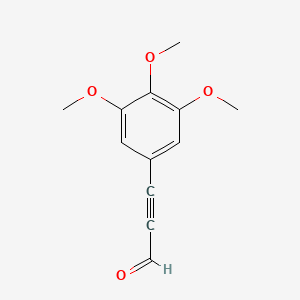
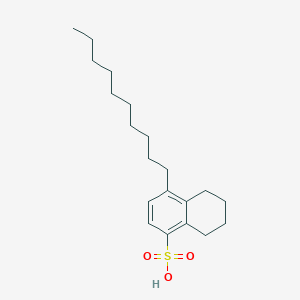
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
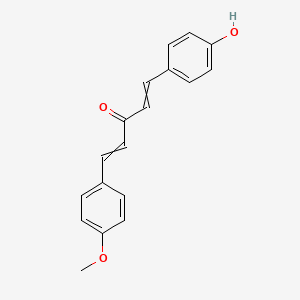
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
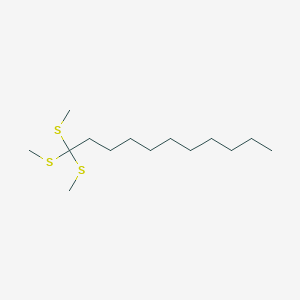
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
